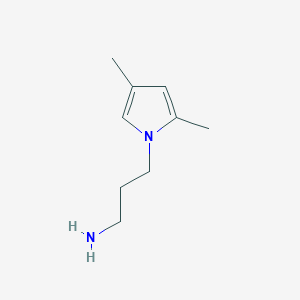

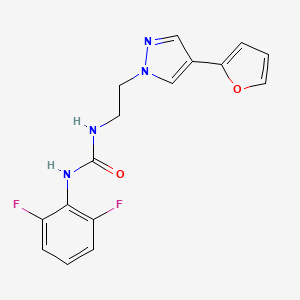

![molecular formula C16H19NO4S2 B2769960 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide CAS No. 946348-49-8](/img/structure/B2769960.png)

N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide” is an organic compound. It contains functional groups such as a methoxy group (OCH3), a sulfonyl group (SO2), and a propanamide group (CH2CH2CONH2). The presence of these functional groups suggests that the compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s not possible to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The presence of the sulfonyl and amide groups could make it reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. Without specific data, it’s not possible to provide this information .Wissenschaftliche Forschungsanwendungen

Nucleophilic Side Chains of Proteins

N-Ethyl-5-phenylisoxazolium-3′-sulfonate is a reagent that can be used to probe imidazole, lysine, cysteine, and tyrosine residues in proteins under appropriate conditions. This compound demonstrates the utility of sulfonamides as spectrophotometric probes for analyzing protein structures and functions (Llamas et al., 1986).

Biocatalysis in Drug Metabolism

Sulfonamide compounds have been employed in the preparation of mammalian metabolites of drugs, demonstrating the role of microbial-based biocatalytic systems in producing drug metabolites for structural characterization. This application is crucial for understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).

Ocular Hypotensive Activity

Sulfonamide derivatives have been investigated for their potential in treating glaucoma through the inhibition of carbonic anhydrase. The modification of sulfonamide structures has led to compounds with significant ocular hypotensive activity, offering insights into the development of new treatments for eye diseases (Prugh et al., 1991).

Nucleoside Chemistry

In nucleoside chemistry, sulfonamide derivatives serve as intermediates for the synthesis of bioactive molecules, including mechanism-based inhibitors of ribonucleoside diphosphate reductase. This highlights the importance of sulfonamides in the development of new therapeutic agents (Chambert et al., 2002).

Antitumor Activity

Sulfonamide-focused libraries have led to the discovery of compounds with significant antitumor activity. The COMPARE analysis and cell cycle analysis have identified sulfonamides as potent cell cycle inhibitors, contributing to the advancement of cancer treatment (Owa et al., 2002).

Insecticidal Activity

The novel class of insecticides, sulfoximines, exemplified by sulfoxaflor, shows broad-spectrum efficacy against various sap-feeding pests. Sulfoxaflor's unique mode of action and lack of cross-resistance with other insecticides highlight the significance of sulfonamide derivatives in addressing resistance issues in pest management (Zhu et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in major histocompatibility complex class II antigen presentation, and its inhibition can lead to potential therapeutic effects in autoimmune diseases and cancer.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-3-16(18)17-11-15(14-5-4-10-22-14)23(19,20)13-8-6-12(21-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSVODNOWBQZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

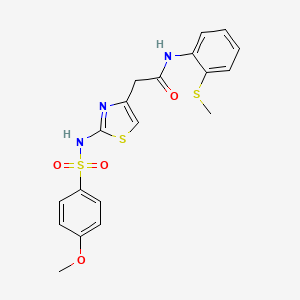

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

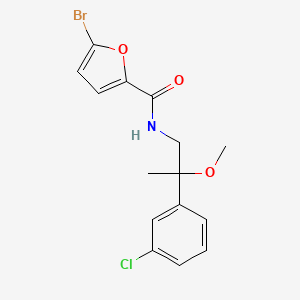

![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)

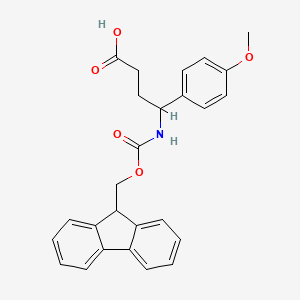

![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)